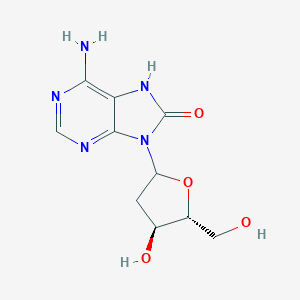

8-Oxo-2'-deoxyadenosine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

62471-63-0 |

|---|---|

Formule moléculaire |

C10H13N5O4 |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |

Clé InChI |

NDWAUKFSFFRGLF-YRZWDFBDSA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

SMILES isomérique |

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

SMILES canonique |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Synonymes |

2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |

Origine du produit |

United States |

Mechanisms of 8 Oxo 2 Deoxyadenosine Formation and Cellular Accumulation

Generation by Reactive Oxygen Species (ROS) in Biological Systems

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are generated as natural byproducts of cellular metabolism, particularly oxidative phosphorylation in mitochondria. mdpi.comresearchgate.net Their production can also be induced by a variety of external and internal factors, including ionizing radiation, ultraviolet light, chemical oxidants, and metabolic oxidases. mdpi.comnih.gov Common ROS include the superoxide anion (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (HO•). researchgate.net

These ROS can interact with and damage biological macromolecules such as proteins, lipids, and nucleic acids. researchgate.net Within the DNA molecule, purine (B94841) bases are particularly susceptible to oxidative attack due to their low redox potentials. mdpi.com Adenine (B156593), like guanine (B1146940), is readily oxidized by ROS. mdpi.com The hydroxyl radical, in particular, can directly attack the C8 position of the adenine base, leading to the formation of an 8-hydroxy-2'-deoxyadenosine radical, which is then converted to the more stable keto tautomer, 8-Oxo-2'-deoxyadenosine. mdpi.com This process represents a direct modification of the genetic material.

Direct Oxidation of Deoxyadenosine (B7792050) in DNA

The primary mechanism for the formation of 8-oxo-dA within the genome is the direct oxidation of the deoxyadenosine residue after it has been incorporated into the DNA strand. This post-replicative damage is a consequence of ROS, such as the hydroxyl radical, reaching the cell nucleus and reacting with the DNA. mdpi.comnih.gov

The susceptibility of adenine to oxidation is significant, though slightly less than that of guanine, which is considered the most easily oxidized nucleobase. mdpi.com Studies have shown that the amount of 8-oxo-dA induced by stressors like ionizing radiation or hydrogen peroxide is approximately two to three times lower than the formation of its guanine counterpart, 8-Oxo-2'-deoxyguanosine (8-oxo-dG). mdpi.com Despite being formed at a lower frequency, the presence of 8-oxo-dA in DNA is a critical lesion due to its potential to cause mutations.

Incorporation from Oxidized Deoxyadenosine Triphosphate (8-oxodATP) Pool

In addition to the direct oxidation of DNA, 8-oxo-dA can be incorporated into the genome during DNA replication. This occurs when the precursor nucleotide, deoxyadenosine triphosphate (dATP), is oxidized within the cellular nucleotide pool to form this compound triphosphate (8-oxodATP). mdpi.com This oxidized triphosphate can then be used as a substrate by DNA polymerases.

The cell possesses protective mechanisms to prevent the incorporation of such damaged precursors. The enzyme MutT homolog 1 (MTH1) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine triphosphates, including 8-oxodATP, to their monophosphate forms, thereby preventing their entry into DNA. mdpi.comnih.gov

However, if 8-oxodATP escapes this surveillance, certain DNA polymerases can incorporate it into a new DNA strand. The efficiency of this incorporation varies among different polymerases. mdpi.com

DNA Polymerase β (Pol β) has shown the most efficient incorporation of 8-oxodATP, particularly when pairing opposite a thymine (B56734) in the template strand. mdpi.com

Klenow fragment (KF) and DNA Polymerase α (Pol α) can also catalyze the reaction, but with relatively low efficiency. mdpi.com

DNA Polymerase λ (Pol λ) appears unable to incorporate 8-oxodATP on any DNA substrate tested. mdpi.com

While the incorporation of 8-oxodATP is generally considered less efficient than that of undamaged dATP, its occurrence represents a significant pathway for introducing this mutagenic lesion into the genome. mdpi.com

Endogenous Levels and Factors Influencing Cellular Accumulation

The steady-state level of 8-oxo-dA in a cell is determined by the equilibrium between the rate of its formation and its removal by DNA repair enzymes. These levels can vary significantly depending on the tissue type, the specific DNA pool (nuclear vs. mitochondrial), the level of oxidative stress, and the analytical method used for detection. mdpi.comnih.gov

Factors that influence the accumulation of 8-oxo-dA include:

Oxidative Stress: Increased exposure to endogenous or environmental sources of ROS, such as inflammation, disease states, ionizing radiation, or certain chemicals, leads to a higher rate of 8-oxo-dA formation. mdpi.comnih.gov For example, high-grade gliomas show significant accumulation of oxidative DNA damage, indicating high levels of oxidative stress within these tumors. nih.gov

DNA Repair Capacity: The efficiency of the Base Excision Repair (BER) pathway, which is responsible for removing lesions like 8-oxo-dA, is a critical determinant of its accumulation. Deficiencies in repair enzymes can lead to elevated levels of this damage.

Cellular Location: Mitochondrial DNA (mtDNA) is particularly vulnerable to oxidative damage due to its proximity to the primary site of ROS production (the electron transport chain) and its less robust DNA repair mechanisms compared to nuclear DNA. nih.gov

Quantitative studies have provided estimates of 8-oxo-dA levels in various biological samples.

Molecular Interactions and Biological Consequences of 8 Oxo 2 Deoxyadenosine

DNA Base Pairing and Structural Conformations

The presence of an oxygen atom at the C8 position of the purine (B94841) ring in 8-Oxo-2'-deoxyadenosine (8-oxodA) alters its hydrogen bonding capabilities and conformational preferences, leading to non-canonical base pairing and structural disturbances within the DNA helix.

Non-Canonical Base Pairing Properties

Unlike its unmodified counterpart, deoxyadenosine (B7792050), which forms a stable Watson-Crick base pair with thymine (B56734), 8-oxodA exhibits ambiguous base-pairing properties. While it can still form a stable pair with thymine, its potential for mutagenicity arises from its ability to also pair with guanine (B1146940). mdpi.com

X-ray crystallography studies have revealed that the 8-oxodA:G mispair adopts an unusual G(anti)•8-oxodA(syn) wobble conformation. researchgate.net In this arrangement, the 8-oxodA base rotates around its glycosidic bond into the syn conformation. This rotation allows for the formation of a Hoogsteen base pair with a guanine residue that remains in the standard anti conformation. mdpi.comresearchgate.net This non-canonical pairing is a critical factor in the mutagenic pathway of 8-oxodA.

Structural Implications for DNA Helix Stability and Conformation

The structural consequences of 8-oxodA within the DNA duplex depend on its pairing partner.

8-oxodA:G Pair: The non-canonical G(anti)•8-oxodA(syn) pair introduces a more significant distortion to the DNA helix. This wobble conformation can affect the local DNA structure and may be recognized by DNA repair enzymes. mdpi.comresearchgate.net The presence of 8-oxodA can also influence the repair of nearby lesions, potentially suppressing the repair of abasic sites and other oxidized bases. mdpi.com

Impact on DNA Replication Fidelity

During DNA replication, the presence of 8-oxodA in the template strand presents a challenge to DNA polymerases, often leading to nucleotide misincorporation and compromising the fidelity of DNA synthesis.

Misincorporation by Eukaryotic DNA Polymerases (e.g., Pol α, Pol β, Pol η, PrimPol)

The interaction of eukaryotic DNA polymerases with 8-oxodA is a key determinant of the lesion's mutagenic outcome. Different polymerases exhibit varied efficiencies and accuracies when bypassing this lesion.

DNA Polymerase α (Pol α): Studies with calf thymus Pol α indicate that while it primarily incorporates the correct nucleotide (dTMP) opposite 8-oxodA, its activity is moderately inhibited. mdpi.com Some research has shown that the murine DNA polymerase α-primase complex can incorporate small amounts of dGMP opposite the lesion. mdpi.comoup.com

DNA Polymerase β (Pol β): In vitro studies have shown that mammalian Pol β can facilitate the misincorporation of dGMP opposite 8-oxodA, although dTMP remains the predominantly inserted nucleotide. oup.com

DNA Polymerase η (Pol η): Pol η is a specialized translesion synthesis (TLS) polymerase known for bypassing various DNA lesions. While its role in bypassing 8-oxodG is well-documented, specific data on its interaction with 8-oxodA is less detailed. However, Y-family polymerases like Pol η are generally involved in the bypass of such lesions. researchgate.netnih.gov

PrimPol: The human primase-polymerase PrimPol has been shown to possess efficient and accurate TLS activity across 8-oxodA. It preferentially incorporates the correct nucleotide, dTMP. However, it can also misincorporate dGMP, though at a 3- to 4-fold reduced efficiency compared to dTMP. nih.gov

Efficiency and Accuracy of Lesion Bypass

The bypass of 8-oxodA is generally not considered a major block to DNA replication, but the accuracy of this process is polymerase-dependent and crucial for preventing mutations. mdpi.com For instance, PrimPol bypasses 8-oxodA with high efficiency and accuracy. nih.gov In contrast, while replicative polymerases like Pol α can be moderately slowed by the lesion, they still primarily insert the correct base. mdpi.com The mutagenic potential arises from the instances where polymerases misincorporate guanine opposite the lesion.

| Eukaryotic DNA Polymerase | Interaction with this compound |

|---|---|

| Polymerase α (Pol α) | Moderately inhibits polymerase activity; primarily incorporates correct dTMP but can misincorporate small amounts of dGMP. mdpi.comoup.com |

| Polymerase β (Pol β) | Can misincorporate dGMP opposite the lesion in vitro. oup.com |

| Polymerase η (Pol η) | As a translesion synthesis (TLS) polymerase, it is implicated in bypassing such oxidative lesions. researchgate.netnih.gov |

| PrimPol | Bypasses with high efficiency and accuracy, preferentially incorporating dTMP. Misincorporates dGMP with 3- to 4-fold lower efficiency. nih.gov |

Mutagenic Potential and Specificity

When the cellular repair mechanisms fail to remove 8-oxodA before replication, its mispairing properties can lead to specific point mutations. The mutagenic potential of 8-oxodA in mammalian cells is well-established, although it is considered to be less mutagenic than the more extensively studied 8-Oxo-2'-deoxyguanosine. nih.govoup.com

Research using shuttle vectors in mammalian cells has demonstrated that 8-oxodA primarily induces A→C transversions. nih.govoup.com This occurs when dGTP is incorporated opposite the 8-oxodA lesion, and in the subsequent round of replication, dCTP is incorporated opposite the newly inserted guanine. To a lesser extent, A→G transitions have also been observed. nih.gov

The frequency and type of mutation induced by 8-oxodA are highly dependent on the local DNA sequence context. For example, in one study using simian kidney (COS-7) cells, an 8-oxodA lesion in one sequence context resulted in A→C transversions at a frequency of 1.2%, while in a different context, only a single A→G transition was detected among 416 screened colonies. nih.govoup.com

| Lesion | Sequence Context | Mutation Type | Mutation Frequency | Cell Type |

|---|---|---|---|---|

| 8-oxodA | 5'-TA(oxo)GC-3' | A→C Transversion | 1.2% | COS-7 |

| 8-oxodA | 5'-TGA(oxo)C-3' | A→G Transition | ~0.24% (1/416) | COS-7 |

Data adapted from studies on the mutagenicity of 8-oxodA in mammalian cells. oup.comnih.gov

Induction of Targeted A→C Transversions

The presence of this compound (8-oxodA) in DNA can lead to targeted A→C transversions during DNA replication. In studies utilizing simian kidney (COS-7) cells, when 8-oxodA was positioned in the sequence context of 5'-TCCTCCTA GCCTCTC on the non-coding strand of the human c-Ha-ras1 gene, it resulted in A→C transversions at a frequency of 1.2% nih.gov. While this demonstrates the mutagenic potential of 8-oxodA to induce this specific type of mutation, the precise molecular mechanism underlying the preferential insertion of guanine opposite 8-oxodA by DNA polymerases remains to be fully elucidated and is considered poorly characterized oup.com. The promutagenic nature of 8-oxodA is highlighted by the catalytic efficiency of DNA polymerase Dpo4 from Sulfolobus solfataricus, which shows a roughly 300-fold greater efficiency for inserting dGTP opposite 8-oxodA compared to its insertion opposite an undamaged adenine (B156593) oup.com.

Occurrence of A→G Transitions

In addition to A→C transversions, this compound can also induce A→G transitions, although this appears to be a less frequent mutational event and is highly dependent on the local DNA sequence. In the same study using COS-7 cells, when 8-oxodA was located in a different sequence context, 5'-TCCTCCTGA CCTCTC, only a single targeted A→G transition was detected out of 416 colonies screened nih.gov. This low frequency suggests that the misincorporation of another purine opposite 8-oxodA is a possible but rare outcome of the replication of this lesion.

Influence of Sequence Context on Mutational Frequency and Spectrum

The local DNA sequence context plays a critical role in determining both the frequency and the type of mutations induced by this compound. The contrasting results from studies placing 8-oxodA in different positions within the c-Ha-ras1 gene underscore this dependency nih.gov. In one context (5'-...A(oxo)GC-...), A→C transversions were the observed mutation, whereas in another (5'-...G(oxo)AC-...), a rare A→G transition was found nih.gov. This demonstrates that the bases neighboring the lesion can significantly influence the mutagenic outcome. The mutagenic potential of 8-oxodA is particularly prominent in mammalian cells, where this sequence dependence is a key characteristic researchgate.net. The specific nucleotide composition surrounding the lesion can affect the thermodynamic stability of base mispairing during DNA synthesis and may interfere with the proofreading activities of DNA polymerases researchgate.net.

Comparative Mutagenicity with 8-Oxo-7,8-dihydro-2'-deoxyguanosine

When compared under similar experimental conditions, this compound is significantly less mutagenic than 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Studies in mammalian cells have shown that the mutation frequency of 8-oxodA is at least four times lower than that of 8-oxodG nih.gov.

A direct comparison using a shuttle vector in COS-7 cells provided more specific quantification of this difference. The mutation frequency for 8-oxodG was 5.2% and 6.8% in two different sequence contexts, with G→T transversions being the predominant mutation nih.gov. In contrast, the mutation frequency of 8-oxodA in the same sequence contexts was 1.2% and approximately 0.24%, respectively biorxiv.orgnih.gov. This makes the mutagenicity of 8-oxodA 4.3 to 28.3 times lower than that of 8-oxodG, depending on the sequence context biorxiv.org. The primary mutations induced by 8-oxodG are G→T transversions, which are thought to arise from the stable formation of a Hoogsteen base pair between the syn conformation of 8-oxodG and adenine during DNA replication biorxiv.orgnih.gov.

Table 1: Comparative Mutagenicity of 8-oxodA and 8-oxodG

| Compound | Sequence Context | Mutation Frequency | Primary Mutation Type | Reference |

|---|---|---|---|---|

| This compound | 5'-TCCTCCTA GCCTCTC | 1.2% | A→C Transversion | nih.gov |

| This compound | 5'-TCCTCCTGA CCTCTC | ~0.24% | A→G Transition | biorxiv.orgnih.gov |

| 8-Oxo-7,8-dihydro-2'-deoxyguanosine | 5'-TCCTCCTG CCTCTC | 5.2% | G→T Transversion | nih.gov |

Effects on Gene Transcription and Regulation

Modulation of Sequence-Specific Transcription Factor Binding (e.g., CREB, NF-κB, HSF1, HMGA)

The presence of this compound within the recognition sequences of transcription factors can modulate their binding affinity, with varying effects depending on the specific protein.

CREB (cAMP response element-binding protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells): The binding of both CREB and NF-κB to their target DNA sequences is increased when an 8-oxodA lesion is present. Competition electrophoretic mobility shift assays (EMSA) have demonstrated an approximately 2- to 3-fold increased affinity of both proteins for DNA containing 8-oxodA compared to the unmodified DNA sequence nih.gov. Molecular modeling suggests that for NF-κB, the 8-oxo group of the modified adenine may form an additional hydrogen bond with the protein, thereby strengthening the interaction nih.gov.

HSF1 (Heat Shock Factor 1) and HMGA (High Mobility Group A): In contrast to CREB and NF-κB, 8-oxodA appears to have no significant effect on the binding activity of HSF1 and the architectural transcription factor HMGA when compared to lesion-free DNA nih.gov.

Table 2: Effect of this compound on Transcription Factor Binding

| Transcription Factor | Effect on Binding Affinity | Fold Change in Affinity | Proposed Mechanism | Reference |

|---|---|---|---|---|

| CREB | Increased | ~2-3 fold | Not specified | nih.gov |

| NF-κB | Increased | ~2-3 fold | Formation of an additional hydrogen bond | nih.gov |

| HSF1 | No obvious effect | N/A | N/A | nih.gov |

Influence on Gene Expression Levels

Oxidative DNA lesions, including 8-oxodA and the more extensively studied 8-oxodG, are increasingly recognized for their role in the epigenetic regulation of gene expression. The presence of such lesions in promoter regions can influence transcriptional activity. While direct, comprehensive studies on the global impact of 8-oxodA on gene expression are limited, the broader mechanisms associated with oxidative DNA damage provide a framework for its potential effects.

The formation of 8-oxoguanine in promoter regions has been shown to modulate the expression of certain genes biorxiv.orgnih.gov. This can occur through several mechanisms, including the recruitment of DNA repair enzymes that, in turn, interact with the transcriptional machinery nih.gov. For instance, the repair of 8-oxodG by 8-oxoguanine DNA glycosylase (OGG1) can lead to the formation of an apurinic/apyrimidinic (AP) site, which may alter the local chromatin structure and facilitate the binding of transcription factors biorxiv.org. Given that 8-oxodA can also be recognized and repaired by the base excision repair (BER) pathway, it is plausible that it could initiate similar downstream effects on transcription.

Furthermore, the altered binding of transcription factors like CREB and NF-κB to DNA containing 8-oxodA suggests a direct mechanism by which this lesion could influence the expression levels of their target genes nih.gov. An increase in the binding of these transcription factors could potentially lead to the upregulation of genes involved in cellular stress responses, inflammation, and cell survival.

Cellular Responses to this compound Presence

The presence of this compound (8-oxodA) within the cellular environment elicits a range of responses aimed at mitigating its potentially deleterious effects. As a product of oxidative damage to DNA, 8-oxodA is a significant threat to genomic integrity. Cells have evolved sophisticated mechanisms to recognize and repair this lesion, and its accumulation can trigger broader oxidative stress response pathways.

Contribution to Genomic Instability

This compound is a notable contributor to genomic instability due to its mutagenic potential. Unlike bulky DNA adducts that can block DNA replication, non-bulky lesions like 8-oxodA are often miscoding. The mutagenic nature of 8-oxodA stems from its ability to form ambiguous base pairs during DNA replication. While the Watson-Crick face of 8-oxodA can still pair with thymine, its altered chemical structure can lead to mispairing with other bases, primarily guanine. This can result in T to G and T to C mutations. mdpi.com

The genotoxic impact of 8-oxodA extends beyond its immediate mutagenic potential. Research has shown that 8-oxodA can facilitate the formation of other, more complex DNA lesions. Due to its lower redox potential compared to adenine, 8-oxodA is susceptible to further oxidation. This can lead to the formation of highly reactive intermediates that can react with other nucleobases, resulting in the formation of interstrand cross-links (ICLs). mdpi.com These ICLs are particularly hazardous lesions that can stall DNA replication and transcription, leading to chromosomal aberrations and cell death if not properly repaired.

The accumulation of unrepaired 8-oxodA and the subsequent generation of mutations and ICLs represent a significant source of genomic instability. This instability is characterized by an increased rate of alterations in the genome, a hallmark of many pathological conditions, including cancer.

Table 1: Mutagenic Potential of this compound

| Lesion | Mispairing Potential | Resulting Mutations | Associated Genomic Instability |

|---|---|---|---|

| This compound | Can mispair with guanine | T to G and T to C transversions | Increased point mutations |

| Susceptible to further oxidation | Formation of interstrand cross-links (ICLs) | Chromosomal aberrations, replication stress |

Role in Oxidative Stress Response Pathways

The formation of this compound is a direct consequence of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The presence of 8-oxodA in DNA serves as a biomarker of this cellular state. mdpi.com In response to the detection of such oxidative damage, cells activate a complex network of signaling pathways collectively known as the oxidative stress response.

A primary cellular defense mechanism against lesions like 8-oxodA is the Base Excision Repair (BER) pathway. mdpi.comnih.gov This pathway is responsible for identifying and removing damaged bases from the DNA. The repair of 8-oxodA is an efficient process, with studies indicating that its half-life in human cells is significantly shorter than that of the more commonly studied 8-oxo-2'-deoxyguanosine (8-oxodG). mdpi.com This suggests a robust enzymatic system for the recognition and removal of 8-oxodA.

The accumulation of oxidative DNA lesions, including 8-oxodA, can also influence gene expression. For instance, the presence of oxidative damage in promoter regions can inhibit the binding of transcription factors, thereby altering gene transcription. mdpi.com In some cases, the accumulation of oxidative lesions can activate specific signaling pathways that lead to the enhanced expression of regulatory factors involved in cellular differentiation and stress response. mdpi.com

While much of the research on oxidative DNA damage has focused on 8-oxodG, the distinct mutagenic profile and efficient repair of 8-oxodA highlight its unique role in the cellular response to oxidative stress. The presence of 8-oxodA not only triggers DNA repair mechanisms but also serves as an indicator of a broader cellular state of oxidative imbalance, potentially influencing transcriptional regulation and other stress response pathways.

Table 2: Cellular Responses to this compound

| Cellular Process | Response to this compound | Key Pathways/Mechanisms |

|---|---|---|

| DNA Repair | Efficient removal of the lesion | Base Excision Repair (BER) |

| Signal Transduction | Indicator of oxidative stress | Activation of oxidative stress response pathways |

| Gene Expression | Potential alteration of transcription | Inhibition of transcription factor binding, activation of stress-related genes |

Dna Repair and Processing of 8 Oxo 2 Deoxyadenosine Adducts

Base Excision Repair (BER) Pathway Involvement

The primary defense against the mutagenic potential of 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is the Base Excision Repair (BER) pathway. This highly conserved cellular mechanism is responsible for identifying and removing damaged or modified DNA bases, including those resulting from oxidative stress. The BER pathway ensures genomic integrity through a series of coordinated enzymatic steps.

Recognition and Excision by Specific DNA Glycosylases (e.g., OGG1, NEIL1, mismatch-specific uracil/thymine-DNA glycosylases)

The critical first step of the BER pathway is the recognition and removal of the damaged base by a DNA glycosylase. Several of these enzymes have demonstrated activity against 8-oxo-dA and other oxidized bases.

OGG1 (8-Oxoguanine DNA Glycosylase): While its primary target is 8-oxoguanine (8-oxoG), OGG1 also recognizes and excises 8-oxo-dA. nih.gov This enzyme is a key player in the repair of oxidative DNA damage. nih.gov

NEIL1 (Nei-like DNA glycosylase 1): NEIL1 exhibits a broad substrate specificity, acting on various oxidized pyrimidines and purines, including 8-oxo-dA. mdpi.com Studies have shown that NEIL1 can serve as a backup for OGG1, highlighting a degree of redundancy in the BER pathway. nih.govmdpi.com

Mismatch-specific uracil/thymine-DNA glycosylases (e.g., MUTYH): The human MUTYH protein, a homolog of the E. coli MutY, plays a crucial role in preventing mutations that can arise from 8-oxoG lesions. nih.gov It specifically removes adenine (B156593) misincorporated opposite 8-oxoG, thereby preventing G:C to T:A transversions. nih.govfrontiersin.org While its primary role is related to 8-oxoG, its involvement underscores the importance of specialized glycosylases in correcting errors associated with oxidized purines.

| DNA Glycosylase | Primary Substrates | Role in Repairing Oxidative Purine (B94841) Damage |

| OGG1 | 8-oxoguanine, FapyGua | Recognizes and excises 8-oxoG and can also act on 8-oxo-dA. nih.govmdpi.com |

| NEIL1 | Oxidized pyrimidines, FapyGua, other oxidized purines | Acts on a broad range of oxidized bases, including 8-oxo-dA, and can function as a backup for OGG1. mdpi.comnih.govmdpi.com |

| MUTYH | Adenine mispaired with 8-oxoguanine | Prevents G:C to T:A transversions by removing adenine from 8-oxoG:A mispairs. nih.govfrontiersin.org |

Enzymatic Processing of this compound:Cytosine Mispairs

When 8-oxo-dA is paired with cytosine, it creates a lesion that is a substrate for the BER pathway. The recognition and excision of the 8-oxo-dA by a DNA glycosylase, such as OGG1, initiates the repair process.

Enzymatic Processing of this compound:Thymine (B56734) Pairs

The mispairing of 8-oxo-dA with thymine is another scenario that requires cellular repair mechanisms to prevent mutations. The BER pathway is equipped to handle such mispairs, with DNA glycosylases initiating the removal of the damaged base.

Downstream Repair Steps

Following the excision of 8-oxo-dA by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created in the DNA. This AP site is then processed by a series of downstream enzymes to complete the repair:

AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site.

DNA Synthesis and dRP Removal: DNA polymerase β (Pol β) fills the gap by inserting the correct nucleotide and removes the 5'-deoxyribosephosphate (dRP) residue.

Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

The BER pathway can proceed via two sub-pathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which replaces 2-12 nucleotides. nih.gov

Nucleotide Excision Repair (NER) Pathway Considerations

The Nucleotide Excision Repair (NER) pathway is primarily responsible for removing bulky, helix-distorting DNA lesions. While BER is the main pathway for repairing single oxidized bases like 8-oxo-dA, NER can play a role in repairing certain types of oxidative damage. Specifically, a related lesion, 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA), which is a bulky, free radical-induced lesion, has been shown to be repaired by the NER pathway and not by BER. nih.govresearchgate.net This suggests that while NER is not the primary pathway for 8-oxo-dA itself, it is crucial for other structurally significant oxidative adenine lesions.

Comparative Efficiency and Specificity of Enzymatic Repair Mechanisms

The cellular repair machinery exhibits remarkable efficiency and specificity in dealing with various forms of DNA damage.

| Repair Pathway | Key Enzymes | Efficiency for this compound | Specificity |

| Base Excision Repair (BER) | OGG1, NEIL1, MUTYH, APE1, Pol β, DNA Ligase | High | Highly specific for non-bulky base lesions, including 8-oxo-dA. |

| Nucleotide Excision Repair (NER) | XP proteins, DNA polymerases, DNA ligase | Low for 8-oxo-dA, but efficient for bulky adducts like cyclo-dA. nih.govresearchgate.net | Recognizes and repairs a broad range of bulky, helix-distorting lesions. |

Advanced Methodologies for 8 Oxo 2 Deoxyadenosine Detection and Quantification

Chromatographic Techniques for DNA and Urine Samples

Chromatographic methods, often coupled with mass spectrometry, are the gold standard for the analysis of 8-oxodA. These techniques separate the compound of interest from a complex biological matrix before its detection and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the determination of 8-oxodA in both DNA and urine. nih.gov This technique combines the separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. In this approach, reversed-phase HPLC is often used to separate 8-oxodA from other nucleosides. nih.gov The subsequent analysis by electrospray tandem mass spectrometry in the multiple reaction monitoring (MRM) mode allows for the quantitative and simultaneous measurement of 8-oxodA alongside other markers of oxidative DNA damage, such as 8-oxo-2'-deoxyguanosine (8-oxodG). nih.gov

The detection limit for 8-oxodA using HPLC-MS/MS can be as low as approximately 0.3 nM, which corresponds to 7.5 fmol injected onto the column. nih.gov This level of sensitivity enables the detection of background levels of these lesions in biological samples. For instance, in calf thymus DNA, levels of 8-oxodA are often at or below this detection limit. nih.gov In human urine, concentrations of 8-oxodA are typically found to be below 0.3 nM. nih.gov

Table 1: HPLC-MS/MS Detection of 8-Oxo-2'-deoxyadenosine

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit | ~0.3 nM (7.5 fmol injected) | nih.gov |

| Concentration in Human Urine | < 0.3 nM | nih.gov |

| Concentration in Calf Thymus DNA | At or below detection limit | nih.gov |

To enhance the accuracy of quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed with the isotope dilution method. researchgate.net This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of 8-oxodA. The ratio of the endogenous analyte to the internal standard is then measured by MS. This approach corrects for any loss of the analyte during sample preparation and analysis, thereby providing a more accurate quantification.

Isotope-dilution MS is applied for quantification using a stable isotope-labeled analog of the analyte. researchgate.net The level of sensitivity of LC/MS with selected-ion monitoring (SIM) for 8-oxodA is approximately 10 femtomoles on the LC column, which is comparable to the sensitivity reported for LC-MS/MS with multiple-reaction monitoring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been utilized for the measurement of various DNA and RNA oxidation products. researchgate.net For the analysis of non-volatile compounds like nucleosides, a derivatization step is necessary to make them volatile for GC analysis. nih.gov While GC-MS has been widely used for the analysis of oxidative DNA damage markers, it is more prone to artifactual oxidation of normal bases during the derivatization process, which can lead to an overestimation of the lesion levels. nih.gov Pre-purification of the oxidized bases from the DNA hydrolysate before derivatization can help to prevent this artifactual oxidation. nih.gov

Capillary electrophoresis (CE) offers an alternative separation technique for the analysis of oxidative DNA damage markers. When coupled with UV detection, CE has been used to quantify compounds like 8-hydroxy-2'-deoxyguanosine (B1666359) in untreated urine samples. nih.gov However, a significant drawback of this method is its relatively low sensitivity, with a reported limit of detection of 17 uM for a similar compound. nih.gov To overcome this limitation, pre-concentration of the urine sample or the use of more sensitive detection methods like laser-induced fluorescence or electrochemical detection can be employed. nih.gov

Considerations for High Selectivity and Sensitivity in Detection

Achieving high selectivity and sensitivity is paramount in the analysis of 8-oxodA due to its low abundance in biological systems. nih.gov The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is a key strategy to enhance selectivity. nih.govresearchgate.net MRM allows for the specific detection of the analyte by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and interferences from other compounds in the matrix. nih.gov

The choice of ionization technique can also impact sensitivity. Electrospray ionization (ESI) is commonly used for the analysis of nucleosides due to its soft ionization nature, which minimizes fragmentation of the parent molecule. fabad.org.tr Furthermore, optimizing chromatographic conditions, such as the mobile phase composition and gradient, is crucial for achieving good separation of 8-oxodA from isomeric and isobaric interferences. unc.edu

Challenges in Accurate Measurement and Mitigation of Artifact Formation During Sample Preparation

A major challenge in the accurate measurement of 8-oxodA is the potential for artifactual formation of the lesion during sample preparation and analysis. nih.govresearchgate.net The oxidation of normal 2'-deoxyadenosine (B1664071) to 8-oxodA can occur during DNA isolation, hydrolysis, and derivatization steps, leading to an overestimation of the endogenous levels of the damage. nih.gov

Several strategies can be employed to mitigate artifact formation. The addition of antioxidants, metal chelators, or free radical trapping agents during sample preparation can help to prevent spurious oxidation. nih.gov It has also been shown that fluorescent light can be a major contributor to the artifactual production of oxidative DNA lesions, and therefore, sample handling in the absence of such light is recommended. researchgate.net

For GC-MS analysis, a critical step that can introduce artifacts is the silylation process required to make the samples volatile. nih.gov This step has been shown to induce the oxidation of normal bases. nih.gov To circumvent this, pre-purification of the oxidized bases from the DNA hydrolysate before the derivatization reaction is an effective strategy. nih.gov The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to address the discrepancies in the measurement of oxidative DNA damage markers and to promote standardized and reliable methodologies. researchgate.net

Standardization and Quality Control Initiatives in Analytical Procedures (e.g., ESCODD)

The accurate measurement of this compound (8-oxo-dG) has been a significant challenge due to variability in results between different laboratories and analytical techniques. admin.ch This discrepancy prompted the establishment of the European Standards Committee on Oxidative DNA Damage (ESCODD) in 1997. nih.gov The primary goal of ESCODD was to resolve methodological issues and achieve a consensus on the basal levels of 8-oxo-dG in biological samples. admin.chnih.gov

ESCODD, a consortium of initially 27, and later 28, laboratories, initiated a series of inter-laboratory comparison studies, or "ring trials," to evaluate and standardize the various methods used for 8-oxo-dG analysis. admin.chmdpi.comunc.edu These trials involved distributing standardized samples—including solutions of authentic 8-oxo-dG, synthetic oligonucleotides with known amounts of the lesion, calf thymus DNA, and cultured cells (like HeLa cells)—to participating labs. nih.govunc.eduresearchgate.netresearchgate.net

The analytical techniques assessed included high-performance liquid chromatography with electrochemical detection (HPLC-ECD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Early findings from these comparisons revealed significant variations in reported 8-oxo-dG levels, sometimes by several orders of magnitude. unc.edu A major contributing factor to this variability was identified as the artifactual oxidation of deoxyguanosine during sample preparation and DNA hydrolysis. unc.eduacs.org

Subsequent ESCODD initiatives focused on refining protocols to minimize these artifacts, recommending the inclusion of antioxidants and metal chelators during sample processing. unc.edu The trials demonstrated that while most HPLC-based methods could measure induced damage with reasonable accuracy, techniques like LC-MS/MS and coulometric HPLC provided results closer to the expected values for synthetic oligonucleotides. nih.govumn.edukcl.ac.uk In contrast, amperometric HPLC and GC-MS tended to overestimate the concentration of 8-oxo-dG. nih.gov For the analysis of 8-oxo-dG in human cells, where concentrations are much lower, a low coefficient of variation (less than 10%) was deemed crucial for achieving the necessary precision. researchgate.netumn.edu

Through these collaborative efforts, ESCODD was able to establish a consensus range for the background level of 8-oxo-dG in human lymphocytes, estimated to be between 0.3 and 4.2 adducts per 106 guanines. unc.edunih.gov The work of ESCODD, and the later established European Standards Committee for Urinary (DNA) Lesion Analysis (ESCULA), has underscored the critical importance of rigorous quality control and standardized procedures for the reliable quantification of this key biomarker of oxidative stress. mdpi.com

Table 1: Summary of ESCODD Inter-laboratory Comparison Findings

| Analytical Method | Performance in ESCODD Trials | Key Observations |

|---|---|---|

| HPLC with Coulometric Detection | Gave 8-oxodG concentrations within 73% of expected values for oligonucleotides. nih.gov | Generally considered more reliable than amperometric detection. |

| LC-MS/MS | Provided 8-oxodG concentrations within 53% of expected values for oligonucleotides. nih.gov | Offers high specificity, especially with isotope dilution. nih.gov |

| HPLC with Amperometric Detection | Consistently overestimated 8-oxodG concentrations by several fold. nih.gov | Not recommended due to lower sensitivity and precision. researchgate.netumn.edu |

| GC-MS | Consistently overestimated 8-oxodG concentrations. nih.gov | Prone to artifactual oxidation during derivatization. |

| Enzymatic Methods (e.g., FPG-comet assay) | More sensitive than chromatographic methods and less prone to spurious oxidation. researchgate.net | Detected dose-response at lower damage levels. researchgate.net |

Spectroscopic and Structural Analysis of this compound Adducts

The structural and spectroscopic characterization of this compound is fundamental to its accurate detection and to understanding its biological implications. Various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been pivotal in elucidating its properties.

Mass Spectrometry (MS) has become a cornerstone for the sensitive and specific quantification of 8-oxo-dG. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method. nih.gov In this technique, the 8-oxo-dG molecule is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]+. For 8-oxo-dG, this corresponds to a mass-to-charge ratio (m/z) of 284. researchgate.net

In the tandem MS approach (MS/MS), this parent ion is then fragmented, and a specific product ion is monitored. A characteristic and commonly used fragmentation is the loss of the deoxyribose sugar moiety, resulting in a product ion corresponding to the protonated 8-oxoguanine base [B+H2]+ at m/z 168. nih.govresearchgate.net This specific transition (m/z 284 → 168) provides high selectivity for detection. researchgate.net The use of stable isotope-labeled internal standards, such as [15N5]8-oxodG (which shows a transition of m/z 289 → 173), is crucial for accurate quantification by correcting for sample loss or matrix effects. nih.govresearchgate.net Further fragmentation of the deoxynucleoside can also be observed, such as a small peak at m/z 117 from the protonated 2'-deoxyribose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in determining the three-dimensional structure of 8-oxo-dG within DNA duplexes. These studies have revealed that the presence of 8-oxo-dG can lead to significant conformational changes. A key finding is that the 8-oxo-dG nucleotide can adopt a syn glycosidic bond conformation, which is a rotation around the bond connecting the base to the sugar. acs.org This is in contrast to the typical anti conformation of normal deoxyguanosine. The syn conformation of 8-oxo-dG allows it to form a Hoogsteen base pair with deoxyadenosine (B7792050), leading to the G→T transversion mutations commonly associated with this lesion. acs.org

Table 2: Key Spectroscopic and Structural Data for this compound

| Parameter | Value/Observation | Technique | Reference |

|---|---|---|---|

| Parent Ion [M+H]+ | m/z 284 | Mass Spectrometry (MS) | researchgate.net |

| Primary Product Ion [B+H2]+ | m/z 168 | Tandem MS (MS/MS) | nih.govresearchgate.net |

| Selected Reaction Monitoring (SRM) Transition | m/z 284 → 168 | HPLC-MS/MS | researchgate.net |

| Internal Standard Transition ([15N5]8-oxodG) | m/z 289 → 173 | HPLC-MS/MS | researchgate.net |

| Glycosidic Bond Conformation in DNA | Can adopt syn conformation (in addition to anti) | NMR Spectroscopy | acs.org |

| Mispairing Partner | Deoxyadenosine (via Hoogsteen pairing) | NMR Spectroscopy | acs.org |

Development of Novel Artificial Nucleoside Derivatives for Recognition and Detection

The specific detection of 8-oxo-dG within a DNA sequence, without the need for DNA hydrolysis or enzymatic treatment, represents a significant goal in diagnostics and molecular biology. researchgate.net To this end, researchers have focused on designing and synthesizing novel artificial nucleoside derivatives that can selectively recognize and bind to 8-oxo-dG. mdpi.com The principle behind this approach is to create a molecule that can be incorporated into a DNA strand by a polymerase and that forms a stable and specific base pair with the 8-oxo-dG lesion on the template strand. researchgate.netnih.gov

One promising strategy involves modifying existing nucleosides with chemical groups that can form specific hydrogen bonds with 8-oxo-dG. A notable example is the development of nucleoside derivatives featuring a 1,3-diazaphenoxazine unit. mdpi.comnih.gov Researchers have synthesized analogues of both purines and pyrimidines with this modification.

For instance, an adenosine (B11128) derivative, Adenosine-1,3-diazaphenoxazine (Adap), was designed to selectively recognize 8-oxo-dG. researchgate.net Studies showed that Adap has a highly selective stabilizing effect on a DNA duplex when paired with 8-oxo-dG. researchgate.net More recently, a 2'-deoxycytidine (B1670253) derivative connected to the 1,3-diazaphenoxazine unit (dCdap) has been developed. mdpi.com The triphosphate form of this derivative (dCdapTP) can be used in single-nucleotide elongation reactions catalyzed by DNA polymerases. mdpi.com Experiments have shown that while this derivative retains its ability to pair with its natural partner, deoxyguanosine (dG), it is more effectively incorporated opposite an 8-oxo-dG template. mdpi.comnih.gov

These artificial nucleosides offer a potential breakthrough for identifying the precise location of 8-oxo-dG damage within a DNA sequence, a task that is challenging with conventional methods. mdpi.comnih.gov The fluorescent properties of some of these derivatives, like Adap, could also be harnessed for the direct detection of the lesion in duplex DNA. researchgate.net This line of research opens new avenues for developing advanced tools for DNA damage sequencing and diagnostics. mdpi.com

Table 3: Examples of Artificial Nucleosides for 8-oxo-dG Recognition

| Artificial Nucleoside | Base Skeleton | Recognition Moiety | Principle of Detection | Reference |

|---|---|---|---|---|

| Adap | Adenosine | 1,3-diazaphenoxazine | Selective stabilization of duplex; fluorescence. | researchgate.net |

| Pdap | Purine (B94841) | 1,3-diazaphenoxazine | Selective incorporation opposite 8-oxo-dG. | mdpi.comnih.gov |

| dCdap | 2'-Deoxycytidine | 1,3-diazaphenoxazine | Preferential enzymatic incorporation opposite 8-oxo-dG. | mdpi.comnih.gov |

Research Avenues and Unresolved Questions

Comprehensive Mechanistic Elucidation of DNA Polymerase Interactions with 8-Oxo-2'-deoxyadenosine

A primary focus of ongoing research is to fully understand the intricate interactions between DNA polymerases and 8-oxodG, the lesion that can lead to the misincorporation of adenine (B156593), forming an 8-oxodG:dA mispair. The mutagenic potential of 8-oxodG is rooted in its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming deoxyadenosine (B7792050) triphosphate (dATP). nih.govmdpi.com This contrasts with the normal anti conformation of guanine (B1146940), which pairs with cytosine.

Structural and kinetic studies have revealed that the outcome of encountering an 8-oxodG lesion is highly dependent on the specific DNA polymerase involved. nih.govmdpi.com High-fidelity replicative polymerases, such as those from the Pol δ family, are significantly stalled by 8-oxodG and are more prone to misincorporating adenine opposite the lesion. oup.com In contrast, specialized translesion synthesis (TLS) polymerases, like Pol η, can bypass the lesion more efficiently, though with varying fidelity. oup.com

Future research aims to dissect the precise structural determinants within the active site of different polymerases that dictate the conformational preference of the templating 8-oxodG and the efficiency of correct versus incorrect nucleotide insertion. nih.govmdpi.commdpi.com Key unresolved questions include:

What specific amino acid residues in the polymerase active site are critical for accommodating the syn-8-oxodG conformation?

How does the polymerase influence the energetic barrier between the syn and anti conformations of the lesion?

What are the detailed kinetics of nucleotide incorporation and extension beyond the 8-oxodG:dA pair for various polymerases?

Table 1: DNA Polymerase Interaction with 8-oxodG

| DNA Polymerase Family | Typical Fidelity at 8-oxodG | Mechanistic Feature | Research Focus |

|---|---|---|---|

| Replicative (e.g., Pol δ) | Low (prone to misincorporate dA) | Stalls at lesion; active site architecture less accommodating to lesion. oup.com | Understanding the structural basis of stalling and misincorporation. |

| Translesion (e.g., Pol η) | Variable (can be more efficient at bypass) | More open active site to accommodate damaged template. oup.com | Elucidating factors that control fidelity and efficiency of bypass. |

| Family X (e.g., Pol β, Pol λ) | Variable | Involved in base excision repair (BER) gap-filling; fidelity depends on the specific enzyme. mdpi.com | Role in repair synthesis opposite remaining 8-oxodG after adenine removal. |

Detailed Analysis of Repair Enzyme Specificity and Kinetics for this compound Adducts

The primary defense against the mutagenic potential of 8-oxodG is the base excision repair (BER) pathway. nih.gov Two key DNA glycosylases are central to this process: 8-oxoguanine DNA glycosylase 1 (OGG1) and MutY homolog (MUTYH). OGG1 is responsible for recognizing and excising 8-oxodG when it is paired with cytosine (8-oxodG:dC). mdpi.comnih.gov If replication occurs before OGG1 can act, and adenine is misincorporated, the resulting 8-oxodG:dA mispair becomes a substrate for MUTYH, which excises the adenine, not the damaged guanine. mdpi.comnih.govacs.org

While the general functions of these enzymes are well-established, a deeper understanding of their specificity and kinetics is needed. Detailed kinetic analyses are often challenging but crucial for understanding their efficiency in a cellular context. nih.gov Structure-activity relationship (SAR) studies are employed to determine which chemical features of the 8-oxodG lesion are critical for recognition and catalysis by these enzymes. acs.org

Unresolved questions in this area include:

What are the precise kinetic parameters (k_cat, K_M) for MUTYH acting on 8-oxodG:dA mismatches in different DNA sequence contexts?

How do post-translational modifications of OGG1 and MUTYH affect their enzymatic activity and substrate specificity?

How do these enzymes locate their targets within the vast excess of undamaged DNA and how is their activity coordinated with downstream BER enzymes like APE1, DNA Polymerase β, and ligases? mdpi.com

Table 2: Key Enzymes in the Repair of 8-oxodG Lesions

| Enzyme | Substrate | Action | Research Focus |

|---|---|---|---|

| OGG1 | 8-oxodG:dC | Excises the 8-oxodG base. mdpi.comnih.gov | Regulation of activity, search mechanism, and coordination with other BER proteins. |

| MUTYH | 8-oxodG:dA | Excises the misincorporated adenine base. mdpi.comnih.govacs.org | Detailed kinetics, impact of clinical variants on function, and interplay with replication machinery. |

Interplay with Other DNA Damage and Repair Pathways

The repair of 8-oxodA-related damage is not solely the domain of the BER pathway. There is growing evidence of significant crosstalk between BER and other major DNA repair systems, including mismatch repair (MMR) and pathways responding to single-strand breaks (SSBs). nih.govnih.govresearchgate.net For instance, the repair intermediates generated by OGG1 and MUTYH activity, specifically the apurinic/apyrimidinic (AP) site and SSBs, can serve as signals to activate other repair factors. nih.govresearchgate.net

If OGG1 or MUTYH activity is inefficient, particularly in challenging genomic contexts like telomeres, the accumulation of these repair intermediates can impair DNA replication and trigger cellular senescence. nih.govresearchgate.netbiorxiv.org Furthermore, there is evidence that other glycosylases, such as NEIL1 and NEIL2, may play a role in repairing 8-oxodG during replication and transcription, respectively, suggesting a complex network of overlapping repair functions. researchgate.net

Future research will need to map these interactions more comprehensively. Important questions include:

Under what specific cellular conditions (e.g., high oxidative stress, specific cell cycle phases) does the MMR pathway get recruited to handle 8-oxodG:dA mismatches?

How is the choice made between different repair sub-pathways (e.g., short-patch vs. long-patch BER) after the initial action of OGG1 or MUTYH?

What is the full extent of the signaling network that is activated by persistent 8-oxodG lesions or their repair intermediates, and how does this connect to broader DNA damage responses (DDR) involving proteins like PARP1? mdpi.comnih.gov

Advancements in Site-Specific Genomic Mapping of this compound

A significant challenge in understanding the biological impact of 8-oxodG has been determining its precise location and frequency across the genome. Early methods provided bulk estimates of the lesion, but recent technological advancements are enabling high-resolution, genome-wide mapping. These techniques are crucial for identifying hotspots of oxidative damage and correlating them with genomic features like replication origins, transcriptionally active genes, and chromatin structure.

Several innovative methods have been developed:

OxiDIP-Seq: This immunoprecipitation-based method uses a specific antibody to pull down DNA fragments containing 8-oxodG, which are then identified by high-throughput sequencing. It has been used to map 8-oxodG in human and mouse cells, revealing accumulation in the gene bodies of long, transcribed genes and at DNA replication origins. nih.govmerckmillipore.comnih.govoup.com

OG-Seq: This method involves the chemical labeling of 8-oxodG with biotin for affinity purification and subsequent sequencing, offering a resolution of about 150 base pairs. nih.gov

AP-Seq: This technique maps 8-oxodG indirectly by using an aldehyde reactive probe to label the AP sites that are created after enzymatic removal of the lesion. nih.gov

Click-code-seq: This approach achieves single-nucleotide resolution in the yeast genome by combining the specificity of repair enzymes with a "click" chemistry ligation reaction to insert a readable code at the damage site. nih.gov

Despite this progress, there is a continuing drive to improve the resolution, sensitivity, and accessibility of these methods. Unresolved goals include developing techniques that can quantitatively map 8-oxodG at single-nucleotide resolution across the entire mammalian genome and methods that can distinguish 8-oxodG from other oxidized guanine species.

Table 3: Methods for Genomic Mapping of 8-oxodG

| Method | Principle | Resolution | Key Finding Example |

|---|---|---|---|

| OxiDIP-Seq | Antibody-based immunoprecipitation. nih.govnih.gov | ~200-300 bp nih.gov | Accumulation at replication origins within long genes. nih.govnih.gov |

| OG-Seq | Chemical labeling and affinity purification. nih.gov | ~150 bp nih.gov | Genome-wide distribution in mouse embryonic fibroblasts. nih.gov |

| AP-Seq | Labeling of AP sites post-glycosylase treatment. nih.gov | ~300 bp nih.gov | Mapping of apurinic sites and 8-oxodG in human cells. nih.gov |

| Click-code-seq | Enzymatic recognition coupled with click chemistry ligation. nih.gov | Single-nucleotide nih.gov | Accumulation at sites of high nucleosome occupancy in yeast. nih.gov |

Computational and Structural Biology Approaches to Predict and Understand Biological Impacts

Computational and structural biology are indispensable tools for investigating the biological consequences of 8-oxodA and 8-oxodG at an atomic level. nih.gov These approaches provide insights that are often inaccessible through purely experimental methods. X-ray crystallography and NMR spectroscopy have been used to solve the structures of DNA duplexes containing 8-oxodG and of various DNA polymerases and repair enzymes in complex with this lesion. mdpi.commdpi.com

These structural snapshots provide a static view of molecular interactions. To understand the dynamics of these processes, researchers use computational methods like molecular dynamics (MD) simulations and free energy calculations. acs.org These simulations can model the conformational changes of 8-oxodG within a DNA duplex or in the active site of a polymerase, helping to explain why adenine is often misincorporated. acs.org For example, simulations have shown that while the anti conformation of 8-oxodG is energetically favored in isolated DNA, interactions within a polymerase active site can stabilize the mutagenic syn conformation. acs.org

Future directions in this field involve:

Using more powerful computational models to simulate the entire catalytic cycle of a polymerase bypassing an 8-oxodG lesion.

Developing predictive models that can accurately forecast the mutagenic potential of 8-oxodG in different sequence contexts.

Combining structural data with computational modeling to design small-molecule inhibitors of specific repair enzymes, such as OGG1, which could have therapeutic applications. mdpi.com

These integrated approaches are essential for building a complete, dynamic picture of how this compound and its related lesions are processed by the cellular machinery.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting 8-oxo-2'-deoxyadenosine (8-oxodA) in DNA?

- Answer: The gold-standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution using stable isotope-labeled internal standards (e.g., , -labeled analogs). This approach minimizes matrix effects and improves quantification accuracy. Enzymatic digestion of DNA to nucleosides is critical, followed by online column-switching to enhance sensitivity . Alternative methods like HPLC with electrochemical detection (HPLC-EC) are also used but require rigorous validation to avoid artifactual oxidation during sample preparation .

Q. Why is 8-oxodA considered a biomarker for oxidative DNA damage?

- Answer: 8-oxodA arises from hydroxyl radical attack on the C8 position of deoxyadenosine, making it a specific marker of oxidative stress. Its presence correlates with aging, environmental exposures, and diseases like cancer. Measurement in urine or DNA requires validated protocols to distinguish endogenous damage from ex vivo artifacts, such as using chaotropic DNA extraction methods to suppress oxidation during processing .

Q. What are the best practices for minimizing artifacts during DNA extraction for 8-oxodA analysis?

- Answer: Use chaotropic agents (e.g., guanidinium salts) during DNA isolation to inhibit metal-catalyzed oxidation. Avoid phenol-based extraction, which can introduce oxidative byproducts. Include antioxidant additives (e.g., deferoxamine) in buffers and perform analyses under inert atmospheres when possible. Method validation with isotope-labeled standards is essential to confirm accuracy .

Advanced Research Questions

Q. How can researchers simultaneously quantify 8-oxodA and 8-oxo-2'-deoxyguanosine (8-oxodG) in complex biological matrices?

- Answer: Online column-switching LC-MS/MS enables simultaneous detection by isolating target analytes from matrix interferences. Stable isotope internal standards (e.g., -8-oxodA and -8-oxodG) are added prior to enzymatic DNA digestion. This method achieves limits of detection as low as 5 fmol and resolves co-eluting peaks, critical for studying their relative abundance (e.g., 8-oxodG levels are ~29-fold higher than 8-oxodA in methylene blue-treated DNA) .

Q. What factors contribute to discrepancies in reported 8-oxodA levels across studies?

- Answer: Key factors include:

- Artifactual oxidation during DNA extraction or processing (e.g., anion-exchange vs. chaotropic methods yield 2.9-fold differences in 8-oxodG levels) .

- Methodological variability : ELISA often overestimates levels compared to LC-MS/MS due to cross-reactivity with non-specific epitopes .

- Inter-laboratory differences in calibration and validation protocols. The European Standards Committee on Urinary (DNA) Lesion Analysis recommends harmonizing protocols to establish reference ranges .

Q. How does the mutagenic potential of 8-oxodA compare to 8-oxodG in mammalian systems?

- Answer: In COS-7 cells, 8-oxodA induces A→C transversions at a frequency of ~1.2%, while 8-oxodG causes G→T transversions at 5–7% frequency. The lower mutagenicity of 8-oxodA is attributed to its efficient repair by MUTYH glycosylase , which excises adenine mispaired with 8-oxodA. Context-dependent effects (e.g., sequence position) further modulate mutagenic outcomes .

Q. What enzymatic pathways regulate the repair and prevention of 8-oxodA incorporation into DNA?

- Answer:

- MTH1 (NUDT1) : Hydrolyzes 8-oxo-dATP in the nucleotide pool, preventing its incorporation during replication .

- OGG1 and MUTYH : Repair 8-oxodG and 8-oxodA lesions in DNA, respectively. OGG1 excises 8-oxodG, while MUTYH removes adenine mispaired with 8-oxodA .

Experimental design should include knockout models (e.g., Mth1 mice) to study repair pathway contributions.

Q. What are the challenges in correlating urinary 8-oxodA levels with in vivo oxidative stress?

- Answer: Urinary 8-oxodA may originate from nucleotide pool sanitization (via MTH1) rather than direct DNA repair, complicating interpretation. Dietary contributions and cell turnover effects must be ruled out via controlled studies. Use LC-MS/MS with isotope dilution to distinguish endogenous lesions from exogenous sources. Cohort studies require standardized protocols to account for biological variability .

Methodological Recommendations

- Validation : Cross-validate new methods against established techniques (e.g., compare ELISA with LC-MS/MS) .

- Controls : Include negative controls (e.g., antioxidant-treated samples) and spike recovery experiments with isotope-labeled standards .

- Data Reporting : Normalize lesion levels to creatinine (urine) or total DNA bases (tissue), and report inter-assay variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.